11-Oxomogroside IIIe
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Overview
Description
Mechanism of Action
- The primary target of 11-Oxomogroside IIIE is not explicitly mentioned in the available literature. However, previous studies have shown that mogroside extracts (including this compound) exert various functions, such as antioxidation, anti-inflammatory effects, and modulation of blood glucose .
Target of Action
Biochemical Analysis
Biochemical Properties
11-Oxomogroside IIIe plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases and glycosidases, which are involved in its biotransformation and metabolism . The compound’s glycosylated structure allows it to participate in glycosylation reactions, impacting the stability and activity of other biomolecules . Additionally, this compound has been shown to modulate the activity of antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative stress .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and signaling molecules, leading to changes in the expression of genes related to inflammation, antioxidation, and metabolism . Furthermore, this compound impacts cellular metabolism by enhancing the activity of enzymes involved in glucose metabolism, thereby contributing to its blood glucose modulation effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the cellular level. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . For instance, this compound has been shown to inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, it can activate antioxidant pathways by enhancing the expression and activity of antioxidant enzymes . These interactions contribute to the compound’s overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under various conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its bioactivity, continuing to exert its antioxidative and anti-inflammatory effects . The compound’s stability can be influenced by factors such as light and temperature, necessitating proper storage conditions to preserve its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, potential toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and metabolism . The compound undergoes enzymatic conversion by glycosyltransferases and glycosidases, resulting in the formation of various metabolites . These metabolic pathways contribute to the compound’s bioavailability and therapeutic effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to reach its target sites and exert its effects . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and intestines, where it interacts with various biomolecules to exert its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization allows this compound to interact with specific enzymes and proteins, modulating their activity and contributing to its overall therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11-Oxomogroside IIIE typically involves the extraction from the dried powder of Siraitia grosvenorii. The most efficient method for extracting mogrosides, including this compound, is carbon dioxide extraction . This method ensures high purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes using solvents such as ethanol. The dried fruit powder is subjected to solvent extraction, followed by purification steps to isolate the desired mogroside .
Chemical Reactions Analysis
Types of Reactions: 11-Oxomogroside IIIE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound .
Scientific Research Applications
11-Oxomogroside IIIE has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener in various chemical formulations.
Biology: Studied for its antioxidative and anti-inflammatory properties.
Medicine: Investigated for its potential in blood glucose modulation and as a therapeutic agent for metabolic diseases.
Industry: Utilized in the food industry as a natural sweetener and flavor enhancer.
Comparison with Similar Compounds
11-Oxomogroside IIIE is unique among mogrosides due to its specific structure and properties. Similar compounds include:
- Mogroside IIe
- Mogroside III
- 11-Oxomogroside III
- Mogroside IV
- 11-Oxomogroside IV
These compounds share structural similarities but differ in their specific functional groups and bioactivities .
Properties
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-28,30-43,49-51,53-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTPQPDYCBHPCC-WTFJSKLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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